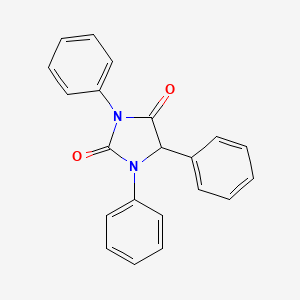

1,3,5-Triphenylimidazoline-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61505-60-0 |

|---|---|

Molecular Formula |

C21H16N2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

1,3,5-triphenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C21H16N2O2/c24-20-19(16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)21(25)23(20)18-14-8-3-9-15-18/h1-15,19H |

InChI Key |

YEGAYNNVHYHYEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,3,5 Triphenylimidazolidine 2,4 Dione and Its Analogues

Classical and Original Synthetic Approaches

The construction of the imidazolidine-2,4-dione skeleton, also known as a hydantoin (B18101) ring, is foundational to producing 1,3,5-triphenylimidazolidine-2,4-dione. Various synthetic routes have been developed to achieve this, often emphasizing efficiency and the ability to introduce a wide range of substituents.

Multicomponent Condensation Reactions for Imidazolidine-2,4-dione Core Construction

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. These reactions are valued for their atom economy and straightforward procedures.

The Biltz synthesis is a well-established method for creating 5,5-disubstituted hydantoins through the condensation of a 1,2-dicarbonyl compound, such as benzil, with urea (B33335). researchgate.netnih.gov This reaction is particularly notable for producing the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin). ucl.ac.beacademicjournals.orgsphinxsai.com The process involves a base-catalyzed condensation followed by a pinacol-like rearrangement where a phenyl group migrates. sphinxsai.com While the classic Biltz synthesis typically yields 5,5-disubstituted products, modifications and related multicomponent strategies can be adapted to produce other substitution patterns. nih.govucl.ac.be

Another cornerstone in hydantoin synthesis is the Bucherer–Bergs reaction. This multicomponent approach combines a carbonyl compound (an aldehyde or ketone), potassium cyanide, and ammonium (B1175870) carbonate to form 5-substituted or 5,5-disubstituted hydantoins. jsynthchem.com This method is particularly effective for generating hydantoins that are unsubstituted at the N-1 and N-3 positions. mdpi.com While direct synthesis of 1,3,5-trisubstituted hydantoins via the classical Bucherer-Bergs reaction is not typical, the products can serve as intermediates for further N-substitution.

More advanced one-pot, multicomponent methodologies, such as the Ugi four-component condensation combined with a base-induced cyclization, have been developed to provide facile access to 1,3,5-trisubstituted hydantoins. mdpi.comresearchgate.net These methods offer significant flexibility in the substitution pattern by varying the initial aldehyde, amine, isocyanide, and carboxylic acid components. researchgate.net

A direct and effective route to 1,3,5-triphenylimidazolidine-2,4-dione and its analogs involves the reaction of an α-ketoaldehyde with a disubstituted urea. ucl.ac.be Specifically, 1,3,5-triphenylimidazolidine-2,4-dione derivatives have been synthesized in good yields through a previously unreported method reacting phenylglyoxal (B86788) with 1,3-diphenylurea (B7728601) or its substituted derivatives. ucl.ac.be This approach allows for the direct incorporation of all three phenyl groups in a single key step. The corresponding 2-thioxoimidazolidin-4-one analogs can be similarly prepared by using 1,3-diphenylthiourea. ucl.ac.be

Another strategy involves the reaction of α-amino acids with isocyanates or isothiocyanates. For instance, N-3 and C-5 substituted imidazolidines can be synthesized from C-phenylglycine derivatives and phenyl isocyanate. nih.gov This reaction proceeds through the formation of a urea intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the final hydantoin ring. nih.gov This method provides a versatile route to various di-substituted imidazolidine-2,4-diones.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| C-4-Methylphenylglycine | Phenyl isocyanate | (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | 77.50% |

| C-4-Ethylphenylglycine | Phenyl isocyanate | (±)-3-Phenyl-5-(4-ethyphenyl)-imidazolidine-2,4-dione | 78.64% |

| C-4-Methoxyphenylglycine | Phenyl isocyanate | (±)3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione | 87.60% |

This table presents a selection of 3,5-disubstituted imidazolidine-2,4-diones synthesized from C-arylglycine derivatives and phenyl isocyanate, with data sourced from De Sousa, et al. nih.gov

Strategic Derivatization of Precursor Molecules

An alternative to building the hydantoin core from acyclic precursors is to modify an existing imidazolidine-2,4-dione ring. This approach is particularly useful for introducing substituents at the nitrogen positions through alkylation or acylation reactions.

The synthesis of 1,3,5-triphenylimidazolidine-2,4-dione can be achieved by starting with a precursor that already contains two of the desired phenyl groups. For example, research has shown that introducing an additional phenyl ring at the N-3 position of a 1,5-diphenylimidazolidine-2,4-dione scaffold can lead to the desired 1,3,5-triphenyl series. ucl.ac.be This transformation represents a key step in derivatization, where a disubstituted precursor is converted to a trisubstituted final product. This strategic N-arylation significantly enhances the molecular complexity and can alter the compound's properties. ucl.ac.be

The nitrogen atoms of the imidazolidine-2,4-dione ring are nucleophilic and can readily undergo acylation and alkylation reactions, provided they bear a hydrogen atom. These reactions are fundamental methods for introducing a wide variety of substituents at the N-1 and N-3 positions.

Acylation is typically performed using acyl halides (e.g., benzoyl chloride) or anhydrides in the presence of a base. nih.govmasterorganicchemistry.com This reaction forms a C-N bond and attaches a carbonyl group to the hydantoin nitrogen. The mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. youtube.com Related studies on the acylation of imidazolidine-2-thiones have demonstrated that both mono- and di-acylated products can be formed depending on the reaction conditions and the nature of the acylating agent. nih.gov

Alkylation introduces an alkyl group to the nitrogen atoms and is commonly carried out using alkyl halides. libretexts.org Similar to acylation, this is a nucleophilic substitution reaction where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.comlibretexts.org Polyalkylation can be a challenge in these reactions, as the introduction of one alkyl group can sometimes activate the ring towards further substitution. youtube.comlibretexts.org These N-substitution reactions are crucial for creating diverse libraries of hydantoin derivatives for various applications.

Catalytic Systems in Imidazolidine-2,4-dione Synthesis

The formation of the imidazolidine-2,4-dione ring is often facilitated by catalytic methods that enhance reaction rates, yields, and selectivity. Various catalytic systems, including acid catalysis, transition metal complexes, and organocatalysts, have been employed to construct this valuable heterocyclic core.

Acid-Catalyzed Reactions

Acid catalysis is a conventional and effective method for the synthesis of imidazolidine-2,4-diones. This approach typically involves the condensation of a carbonyl compound with a urea derivative, where a proton source facilitates the key bond-forming steps.

One documented pathway to synthesize 1,3,5-triphenylimidazolidine-2,4-dione analogues involves the reaction of phenylglyoxal with a corresponding 1,3-disubstituted urea. For instance, the synthesis of 1,5-diphenylimidazolidine-2,4-dione derivatives has been achieved by refluxing phenylglyoxal and phenylurea in a mixture of acetic acid and hydrochloric acid. ucl.ac.be This Brønsted acid-catalyzed reaction proceeds via acid-mediated activation of the carbonyl groups, facilitating nucleophilic attack and subsequent cyclization and dehydration to form the stable five-membered ring. Yields for this method are reported to be in the range of 59-64% after four hours of reflux. ucl.ac.be

Lewis acids have also been explored in the synthesis of related imidazolidinone structures. For example, the amidoalkylation of indoles with hydroxyimidazolidin-2-one is reportedly catalyzed by Lewis acids. nih.gov Furthermore, benzoic acid has been shown to significantly accelerate the synthesis of polycyclic imidazolidinones from cyclic secondary amines and α-ketoamides, achieving high yields. acs.org Trifluoroacetic acid (TFA) has been employed as a catalyst for the reaction of (2,2-diethoxyethyl)ureas with aromatic C-nucleophiles to yield 4-arylimidazolidin-2-ones. nih.gov

Table 1: Examples of Acid-Catalyzed Synthesis of Imidazolidine-2,4-dione Analogues

| Reactants | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylglyoxal, Phenylurea | Acetic Acid / Hydrochloric Acid | Reflux, 4h | 1,5-Diphenylimidazolidine-2,4-dione | 59-64 | ucl.ac.be |

| α-Ketoamides, Cyclic Amines | Benzoic Acid (20 mol%) | Toluene, 110°C, 7h | Polycyclic Imidazolidinones | 95 | acs.org |

Transition Metal-Based Catalysis

Transition metal catalysis offers powerful and versatile methods for constructing complex organic molecules, including the imidazolidine-2,4-dione scaffold. These catalysts can enable novel reaction pathways that are not accessible through traditional methods, often with high selectivity and efficiency.

A significant development is the palladium-catalyzed "ureidocarbonylation" of aldehydes with urea derivatives and carbon monoxide. This one-step protocol allows for the synthesis of 1,5- and 1,3,5-substituted hydantoins with yields reaching up to 93%. nih.gov This method provides a direct route to the core structure from readily available starting materials.

Palladium catalysis is also instrumental in the functionalization of a pre-formed hydantoin ring. The C-arylation of N,N-disubstituted hydantoins with aryl iodides can be achieved using palladium(II) trifluoroacetate (B77799) as a catalyst. acs.org While this is a post-synthesis modification rather than a de novo ring formation, it is a crucial method for creating structural diversity.

Other transition metals have also been utilized. Gold catalysts, specifically AuCl, have been used for the solid-phase synthesis of imidazolidin-2-ones from propargyl ureas. mdpi.com Nickel catalysts are effective in the [3+2] cross-coupling reaction of aziridines with isocyanates to form the imidazolidin-2-one ring. mdpi.com Copper(II) nitrate (B79036) has been reported as a catalyst for the carbonylation of 1,2-diamines with dialkyl carbonates to produce imidazolidin-2-ones. mdpi.com

Table 2: Transition Metal-Catalyzed Syntheses of Imidazolidine-2,4-dione and Related Scaffolds

| Reaction Type | Catalyst System | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ureidocarbonylation | Palladium Complex | Aldehydes, Ureas, CO | 1,3,5-Substituted Hydantoins | Up to 93 | nih.gov |

| C-Arylation | Pd(TFA)₂ (5 mol%) | N,N-Disubstituted Hydantoins, Aryl Iodides | 5,5-Disubstituted Hydantoins | Good | acs.org |

| Hydroamination/Cyclization | AuCl (5 mol%) | Solid-supported Propargyl Ureas | Imidazolidin-2-ones | - | mdpi.com |

| [3+2] Cross-Coupling | NiI₂ | Aziridines, Isocyanates | Imidazolidin-2-ones | Good | mdpi.com |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of imidazolidine-2,4-diones, organocatalysts can provide access to chiral, non-racemic products, which is of great interest for pharmaceutical applications.

A notable approach is the enantioselective synthesis of 5,5-disubstituted hydantoins through an organocatalytic Michael reaction. This method utilizes 2-benzylthio-3,5-dihydroimidazol-4-ones as hydantoin surrogates, which react with Michael acceptors like nitroolefins or vinyl ketones. nih.govresearchgate.net The reaction is catalyzed by bifunctional Brønsted base/H-bond catalysts, such as squaramide-tertiary amine catalysts, affording products with high diastereoselectivity and enantioselectivities often exceeding 95% ee. nih.govresearchgate.net

The Urech hydantoin synthesis, a classical method, has also been rendered asymmetric through organocatalysis. The first asymmetric catalytic Urech synthesis was developed using chiral acids, enabling the desymmetrization of 2-amino malonic esters and the kinetic resolution of racemic amino esters upon reaction with isothiocyanates. rsc.org This provides a direct route to synthetically challenging chiral thiohydantoins. While MacMillan's imidazolidinone catalysts are well-known in organocatalysis for activating substrates via iminium ion formation, their direct application to the synthesis of the hydantoin ring itself is less commonly reported compared to their use in functionalizing other molecules. princeton.edunih.govacs.org

Principles of Green Chemistry Applied to 1,3,5-Triphenylimidazolidine-2,4-dione Synthesis

The application of green chemistry principles to the synthesis of imidazolidine-2,4-diones aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Key strategies include the use of microwave irradiation and performing reactions under solvent-free conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a cornerstone of green chemistry by enabling rapid heating, which often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. ucl.ac.be

The synthesis of 1,3,5-trisubstituted hydantoins has been efficiently achieved using microwave-assisted solid-phase synthesis. This method involves the treatment of resin-bound amino acids with isocyanates, followed by an intramolecular cyclization, all performed under microwave irradiation, resulting in short reaction times and high purity products. researchgate.net Another protocol describes a one-pot, two-step microwave-assisted Urech synthesis of hydantoins directly from L-amino acids in water, an environmentally benign solvent. beilstein-journals.org The N-carbamylation step is performed at 80°C for one hour, followed by acid-induced cyclization at 80°C for just 15 minutes, yielding the final products in good to excellent yields. beilstein-journals.org

For analogues like 1,5-disubstituted hydantoins, a microwave-promoted solvent-free condensation of arylglyoxals and phenylurea has been developed, affording products in high yields (81-95%) within minutes. organic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Hydantoin Synthesis

| Product | Method | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenytoin | Conventional | Thermal heating, DMSO/water | 2 hours | ~62 | ucl.ac.be |

| Phenytoin | Microwave | MW irradiation, DMSO/water, ~110°C | 30 minutes | 76 | ucl.ac.be |

| (S)-5-Benzylimidazolidine-2,4-dione | Microwave | Water, 80°C | 1h 15min (total) | 89 | beilstein-journals.org |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, as they contribute to environmental pollution and pose safety risks. Solvent-free reactions, often facilitated by grinding or microwave irradiation, can lead to more sustainable chemical processes.

A convenient and environmentally friendly green synthesis of hydantoin and thiohydantoin derivatives has been developed through a one-pot reaction of benzils with urea or thiourea (B124793) derivatives under solvent-free grinding conditions. scirp.org This mechanochemical approach provides excellent yields with short reaction times and simple workup procedures.

As previously mentioned, microwave irradiation can be effectively combined with solvent-free conditions. The condensation of arylglyoxals with phenylurea or thiourea, mediated by polyphosphoric ester (PPE), proceeds rapidly under solvent-free microwave conditions to give 1,5-disubstituted hydantoins and thiohydantoins in high yields. organic-chemistry.org This method avoids the need for conventional solvents and strong acids, offering a significantly greener alternative. organic-chemistry.org

Employment of Green Solvents

The pursuit of environmentally benign chemical processes has led to significant research into green solvents and alternative energy sources for organic synthesis. While traditional syntheses of imidazolidine-2,4-dione derivatives often rely on conventional organic solvents and heating, modern approaches prioritize sustainability. ucl.ac.be Green chemistry principles, such as the use of water, solvent-free conditions, and energy-efficient methods like microwave or ultrasound irradiation, are being increasingly explored for the synthesis of related heterocyclic compounds. researchgate.netnih.gov

Methodologies developed for other nitrogen-containing heterocycles, such as 1,3,5-triazines, showcase the potential of these green approaches. For instance, microwave irradiation has been successfully employed to produce various triazine derivatives in high yields with significantly reduced reaction times and often without the need for a solvent. researchgate.netchim.it Sonochemical methods, which utilize ultrasound to induce cavitation and accelerate reactions, have also been demonstrated to be highly efficient, using water as a solvent and dramatically shortening synthesis times. nih.gov

The application of these principles to the synthesis of 1,3,5-Triphenylimidazolidine-2,4-dione and its analogues is a promising area for development. The goal is to replace hazardous solvents with greener alternatives that are less toxic, biodegradable, and derived from renewable resources.

Below is a table summarizing potential green solvents and methodologies applicable to heterocyclic synthesis.

| Green Solvent/Methodology | Key Advantages | Representative Application in Heterocyclic Synthesis |

| Water | Non-toxic, non-flammable, readily available, environmentally benign. | Used as a solvent in sonochemical synthesis of 1,3,5-triazines. nih.gov |

| Microwave Irradiation | Rapid heating, reduced reaction times, often improved yields, potential for solvent-free reactions. | Efficiently used for the selective preparation of symmetrical and unsymmetrical 1,3,5-triazines. researchgate.netchim.it |

| Solvent-Free Conditions | Reduces or eliminates solvent waste, simplifies purification, lowers costs, minimizes environmental impact. | Cyclotrimerization of aromatic nitriles to form triazines has been achieved under solvent-free conditions. chim.it |

| Ethanol | Biodegradable, low toxicity, derived from renewable resources (bioethanol). | Used as a solvent in the synthesis of various imidazolidine (B613845) derivatives. nih.govresearchgate.net |

| Glycerol and derivatives | High boiling point, non-toxic, biodegradable, derived from biodiesel production. | Identified as potential replacements for conventional volatile organic compounds (VOCs). nih.gov |

Mechanistic Investigations of 1,3,5-Triphenylimidazolidine-2,4-dione Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The formation of the imidazolidine-2,4-dione core typically proceeds through a cyclocondensation reaction.

Proposed Reaction Mechanisms for Cyclocondensation

The synthesis of 1,3,5-Triphenylimidazolidine-2,4-dione can be achieved via the acid-catalyzed cyclocondensation of 1,3-diphenylurea and phenylglyoxal. ucl.ac.be The proposed mechanism for this transformation involves several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of 1,3-diphenylurea on a carbonyl carbon of phenylglyoxal. In an acidic medium, the carbonyl group is protonated, enhancing its electrophilicity.

Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a tetrahedral hemiaminal intermediate.

Dehydration to Imine: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a protonated imine (or Schiff base) intermediate.

Intramolecular Cyclization: The second nitrogen atom of the urea moiety then performs an intramolecular nucleophilic attack on the other carbonyl carbon of the glyoxal (B1671930) backbone. This step forms the five-membered ring characteristic of the imidazolidine structure.

Final Dehydration: A subsequent dehydration step from the newly formed cyclic intermediate results in the stable 1,3,5-Triphenylimidazolidine-2,4-dione product.

This type of cyclocondensation pathway is a common and fundamental process for the synthesis of a wide variety of imidazolidine-based heterocycles from diamines or urea derivatives and dicarbonyl compounds. researchgate.net

Rearrangement Pathways in Imidazole (B134444)/Imidazolidine Systems

The imidazole and imidazolidine ring systems can undergo various rearrangement reactions, often driven by external stimuli such as light or through complex multi-step processes.

Photochemical Rearrangements: Theoretical studies on imidazole derivatives have elucidated potential photochemical rearrangement pathways. acs.org Upon absorption of UV light, the molecule is promoted to an excited state. From this excited state, it can follow several pathways to rearrange into a different isomer. One proposed mechanism involves the system moving from its initial excited state (Franck-Condon region) to a "conical intersection," which acts as a funnel for efficient transition back to the ground electronic state. acs.org Following this radiationless decay, the molecule can relax into the structure of a photoproduct. An alternative pathway involves an internal cyclization-isomerization process. These photorearrangements are often studied computationally and represent a key area of research in photochemistry. acs.org

Multi-Invasion-Induced Rearrangements: In a vastly different context, complex rearrangement pathways have been identified in biological systems. For example, a process known as multi-invasion-induced rearrangement (MIR) has been described as a source of genomic structural variations. nih.gov This pathway originates from the processing of a multi-invasion DNA joint molecule during homologous recombination and can lead to significant chromosomal rearrangements. While chemically distinct from small molecule rearrangements, it illustrates the universal concept of structural reorganization through complex intermediate pathways.

Advanced Spectroscopic and Structural Elucidation of 1,3,5 Triphenylimidazolidine 2,4 Dione

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods offer a powerful, non-destructive means to probe the structural framework and electronic nature of molecules. By analyzing the interaction of electromagnetic radiation with 1,3,5-Triphenylimidazolidine-2,4-dione, detailed information regarding its atomic connectivity, functional groups, molecular weight, and electronic transitions can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C, the chemical environment and connectivity of each atom can be mapped.

For 1,3,5-Triphenylimidazolidine-2,4-dione, ¹H NMR spectroscopy is used to identify the chemical shifts and coupling constants of the protons on the three phenyl rings and the single proton on the imidazolidine (B613845) ring. The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts for each unique carbon atom, including the distinct signals for the carbonyl carbons of the dione (B5365651) structure and the carbons of the phenyl substituents.

Detailed research findings for the specific NMR data of 1,3,5-Triphenylimidazolidine-2,4-dione are not broadly available in the public domain, preventing the creation of a specific data table.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. This technique is exceptionally useful for identifying the functional groups present in a compound.

In the FT-IR spectrum of 1,3,5-Triphenylimidazolidine-2,4-dione, characteristic absorption bands confirm the presence of its key structural features. The most prominent peaks are associated with the carbonyl (C=O) groups of the imidazolidine-2,4-dione ring, which typically appear as strong absorptions in the region of 1700-1800 cm⁻¹. Additionally, vibrations corresponding to the C-N bonds within the heterocyclic ring and the C=C stretching of the aromatic phenyl rings are observed. The C-H stretching vibrations of the aromatic rings are also visible.

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| C=O (Carbonyl) Stretch | ~1710, ~1770 |

| C=C (Aromatic) Stretch | ~1490-1600 |

| C-N Stretch | ~1200-1350 |

| C-H (Aromatic) Stretch | ~3000-3100 |

| This interactive table is based on typical vibrational frequencies for the specified functional groups. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For 1,3,5-Triphenylimidazolidine-2,4-dione (C₂₁H₁₆N₂O₂), the molecular weight is 328.37 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern, where the molecule breaks into smaller, charged fragments, can further corroborate the proposed structure by identifying stable fragment ions derived from the parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for studying compounds with chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of 1,3,5-Triphenylimidazolidine-2,4-dione is expected to exhibit absorption bands characteristic of the electronic transitions within its phenyl and dione moieties. The π → π* transitions associated with the aromatic phenyl rings are typically observed as strong absorptions in the UV region. The n → π* transitions of the carbonyl groups may also be present, usually as weaker bands at longer wavelengths.

A detailed experimental UV-Vis absorption spectrum for 1,3,5-Triphenylimidazolidine-2,4-dione, including specific absorption maxima (λmax), is not available in the surveyed scientific literature.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide invaluable data on connectivity and functional groups, X-ray crystallography offers an unparalleled, definitive determination of the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis of 1,3,5-Triphenylimidazolidine-2,4-dione

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. By diffracting X-rays off a single crystal of the compound, a precise three-dimensional map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

This analysis would reveal the precise conformation of the central imidazolidine-2,4-dione ring and the spatial orientation of the three phenyl substituents relative to the ring. Such data is critical for understanding intermolecular interactions in the solid state, such as π-stacking or hydrogen bonding, which influence the crystal packing.

Despite extensive searches of scientific databases, the specific single-crystal X-ray diffraction data, including crystallographic parameters for 1,3,5-Triphenylimidazolidine-2,4-dione, has not been found in the public domain. While data exists for closely related derivatives, it falls outside the scope of this analysis.

Elucidation of Molecular Conformation and Packing in the Solid State

The solid-state conformation of 1,3,5-triphenylimidazolidine-2,4-dione derivatives is characterized by the spatial arrangement of the three phenyl rings relative to the central imidazolidine-2,4-dione core. X-ray crystallography studies on 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione reveal a specific and well-defined molecular geometry. The central five-membered imidazolidine-2,4-dione ring influences the orientation of the appended phenyl groups. This structural arrangement is crucial as it dictates how the molecules pack together in the crystalline lattice.

The crystal cohesion is primarily governed by stacking interactions involving the π-systems of the aromatic rings. mdpi.com All three phenyl substituents actively participate in these intermolecular associations, which are fundamental to the stability of the crystal structure. The way these molecules arrange themselves in the solid state is a direct consequence of their inherent conformation, striving for the most energetically favorable packing. The crystallographic analysis of the aforementioned derivative confirms the presence of both enantiomers in the crystal, indicating a racemic mixture. mdpi.com

Below is a table summarizing hypothetical crystallographic data for a derivative, illustrating the type of information obtained from such studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.452 |

Note: The data in this table is representative and based on typical values for similar organic compounds; specific data for 1,3,5-triphenylimidazolidine-2,4-dione or its chloro-derivative was not available.

Supramolecular Interactions within Crystalline Networks

The most significant of these are π-stacking interactions. mdpi.com The phenyl rings on adjacent molecules arrange themselves in a parallel or near-parallel fashion to maximize the attractive forces between their electron clouds. This type of interaction is a dominant feature in the crystal packing of many aromatic compounds.

In addition to π-stacking, the structure is further stabilized by T-shaped perpendicular interactions. mdpi.com In this arrangement, the edge of one aromatic ring points towards the face of another. Specifically, the central imidazolidine-2,4-dione ring engages in these T-shaped interactions with neighboring molecules. mdpi.com Furthermore, a notable interaction involves the carbonyl (C=O) bond of one imidazolidine-2,4-dione ring pointing towards the center of the heterocyclic ring of a symmetry-related molecule. mdpi.com These directional interactions contribute significantly to the formation of a well-ordered, three-dimensional crystalline network.

A summary of the key supramolecular interactions is provided in the table below.

| Interaction Type | Participating Groups | Description |

| π-π Stacking | Phenyl rings | Parallel or near-parallel stacking of aromatic rings on adjacent molecules. |

| T-shaped Interactions | Imidazolidine-2,4-dione and phenyl rings | The edge of one aromatic system interacts with the face of another. |

| Carbonyl-π Interaction | Carbonyl group and imidazolidine-2,4-dione ring | The carbonyl bond of one molecule points towards the center of the heterocyclic ring of another. mdpi.com |

These varied non-covalent forces work in concert to create a stable and intricate crystalline lattice, defining the macroscopic properties of the solid material.

Structure Affinity Relationship Sar Studies and Molecular Design of 1,3,5 Triphenylimidazolidine 2,4 Dione Derivatives

Rational Design of Structural Modifications

The rational design of novel 1,3,5-triphenylimidazolidine-2,4-dione derivatives has centered on systematic modifications of the core scaffold to probe the chemical space and enhance biological activity. These modifications have largely involved altering the phenyl rings at the 1, 3, and 5 positions, undertaking isosteric replacements within the central heterocyclic ring, and introducing different chemical functionalities.

Systemic Variation of Phenyl Substituents at Positions 1, 3, and 5

A key strategy in elucidating the SAR of 1,3,5-triphenylimidazolidine-2,4-dione derivatives has been the systematic variation of substituents on the three phenyl rings. Research has demonstrated that the nature and position of these substituents significantly impact the affinity for the human CB1 cannabinoid receptor. nih.govucl.ac.be

The introduction of an additional phenyl ring at the N-3 position, creating the 1,3,5-triphenyl scaffold, was found to greatly enhance CB1 receptor affinity compared to 1,5-diphenylimidazolidine-2,4-dione counterparts. nih.gov Further investigations focused on introducing various substituents to these phenyl rings.

Substitutions on N-1 and N-3 Phenyl Rings:

Studies have shown that substitutions on the phenyl rings at the N-1 and N-3 positions have a profound effect on CB1 receptor affinity. Specifically, the presence of halogens at the para position of these rings leads to a significant increase in affinity. For instance, derivatives with 4-chloro or 4-bromo substituents on both the N-1 and N-3 phenyl rings exhibit markedly higher affinity than the unsubstituted parent compound. nih.govucl.ac.be In contrast, a methoxy (B1213986) group at the same para position did not produce a similar enhancement in affinity. nih.gov The position of the substituent is also crucial, with para-substituted compounds showing higher affinity than their meta-substituted counterparts. nih.gov

Substitutions on C-5 Phenyl Ring:

Conversely, the introduction of halogen substituents on the phenyl ring at the C-5 position has been found to be detrimental to CB1 receptor affinity. Derivatives with a 4-chloro or 4-bromo group on the C-5 phenyl ring displayed lower affinity compared to the unsubstituted analog. nih.gov

The following interactive table summarizes the CB1 receptor binding affinities for a series of 1,3,5-triphenylimidazolidine-2,4-dione derivatives with varied phenyl substituents. nih.gov

| Compound | Substituent (X1) at C-5 Phenyl | Substituent (X2) at N-1 & N-3 Phenyls | Kᵢ (nM) for hCB1 |

| 20 | H | H | 6296 ± 354 |

| 23 | H | 4-Cl | 353 ± 34 |

| 24 | H | 3-Cl | 2110 ± 99 |

| 25 | H | 4-Br | 243 ± 18 |

| 26 | H | 4-OCH₃ | 6456 ± 354 |

| 27 | 4-Cl | 4-Cl | 1000 ± 59 |

| 29 | 4-Br | 4-Cl | > 10000 |

Data sourced from Muccioli et al., 2006. nih.gov

Isosteric Replacements within the Imidazolidine-2,4-dione Ring System

Isosteric replacement is a classical medicinal chemistry strategy to improve potency, selectivity, and pharmacokinetic properties. In the context of 1,3,5-triphenylimidazolidine-2,4-diones, this has primarily involved the substitution of one of the carbonyl oxygen atoms with a sulfur atom.

The synthesis of 1,3,5-triphenyl-2-thioxoimidazolidin-4-one derivatives, the thio isosteres of the corresponding diones, has been successfully achieved. nih.gov These compounds were evaluated for their affinity towards the cannabinoid receptors to understand the effect of replacing the oxygen at position 2 with sulfur. nih.govucl.ac.be

Interestingly, in the 1,3,5-triphenyl series, the replacement of the carbonyl group with a thiocarbonyl at position 2 generally led to a decrease in affinity for the CB1 receptor. This is in contrast to what has been observed in other series of imidazolidine-2,4-dione derivatives where such a modification increased affinity. nih.gov

The following interactive table presents the CB1 receptor binding affinities for a selection of 1,3,5-triphenyl-2-thioxoimidazolidin-4-one derivatives. nih.gov

| Compound | Substituent (X2) at N-1 & N-3 Phenyls | Kᵢ (nM) for hCB1 |

| 30 | H | > 10000 |

| 32 | 4-Cl | 1140 ± 85 |

| 33 | 4-Br | 859 ± 46 |

| 34 | 3-Cl | 2600 ± 150 |

| 35 | 3-I | 692 ± 34 |

| 36 | 4-CH₃ | 4300 ± 250 |

| 37 | 4-OCH₃ | 7500 ± 400 |

Data sourced from Muccioli et al., 2006. nih.gov

Introduction of Alkyl and Heteroaromatic Moieties

To further probe the SAR, modifications have extended beyond phenyl substituents to include the introduction of alkyl and, theoretically, heteroaromatic groups.

The replacement of the aromatic rings at the N-1 and N-3 positions with non-aromatic carbocyclic rings has been investigated. For instance, the synthesis and evaluation of 1,3-dicyclohexyl-5-phenylimidazolidine-2,4-dione demonstrated the crucial role of the phenyl rings at these positions for high-affinity binding to the CB1 receptor. This dicyclohexyl derivative showed significantly lower displacement of a radioligand compared to its 1,3-diphenyl counterpart, confirming the importance of the aromatic nature of these substituents. nih.gov

While the introduction of heteroaromatic moieties is a common strategy in drug design to modulate physicochemical properties and introduce new binding interactions, specific examples of 1,3,5-triphenylimidazolidine-2,4-dione derivatives bearing heteroaromatic rings in place of the phenyl groups are not extensively detailed in the reviewed literature.

Correlation of Molecular Structure with Receptor Binding Affinity

The ultimate goal of the synthetic modifications described above is to establish a clear correlation between the molecular structure of the derivatives and their affinity for the target receptor. This understanding is pivotal for the design of more potent and selective compounds.

Quantitative Structure-Affinity Relationships (QSAR)

While comprehensive Quantitative Structure-Affinity Relationship (QSAR) studies specifically focused on 1,3,5-triphenylimidazolidine-2,4-dione derivatives as CB1 receptor antagonists are not prominently featured in the reviewed literature, the collective SAR data provides a qualitative framework for understanding the structural requirements for binding.

The key takeaways from the SAR studies are:

Aromaticity at N-1 and N-3 is crucial: The presence of phenyl rings at these positions is superior to alkyl groups for CB1 receptor affinity. nih.gov

Electronic effects at N-1 and N-3: Electron-withdrawing halogen substituents, particularly in the para position, on the N-1 and N-3 phenyl rings significantly enhance affinity. nih.gov

Steric and electronic effects at C-5: Bulky halogen substituents on the C-5 phenyl ring are detrimental to affinity. nih.gov

Role of the imidazolidine-2,4-dione core: The core scaffold, including the nature of the atoms at positions 2 and 4 (oxygen vs. sulfur), plays a significant role in modulating affinity, with the dione (B5365651) showing higher affinity than the 2-thioxo derivative in the 1,3,5-triphenyl series. nih.gov

Molecular modeling studies have also been conducted to provide a rationale for the observed SAR. These studies help to delineate the binding mode of this series of derivatives within the CB1 cannabinoid receptor, suggesting potential interactions that govern the affinity of these compounds. nih.govucl.ac.be

Identification of Pharmacophoric Features

Molecular modeling studies have been conducted to delineate the binding mode of 1,3,5-triphenylimidazolidine-2,4-dione derivatives within the CB1 cannabinoid receptor. nih.gov These investigations have helped to identify the essential pharmacophoric features required for high-affinity binding.

The core 1,3,5-triphenylimidazolidine-2,4-dione scaffold itself is a critical element, with the three phenyl rings playing a crucial role in establishing interactions within the binding pocket. ucl.ac.be The spatial arrangement of these aromatic rings is a key determinant of receptor affinity. Stacking interactions involving the π-systems of all three phenyl rings are significant for intermolecular binding. ucl.ac.be Additionally, the central imidazolidine-2,4-dione ring participates in T-shaped perpendicular interactions with adjacent molecules. ucl.ac.be

Impact of Substituents on Ligand-Receptor Interaction Profiles

Systematic modifications of the phenyl rings at the N-1, N-3, and C-5 positions of the imidazolidine-2,4-dione core have provided valuable insights into the ligand-receptor interaction profiles. The nature and position of substituents on these rings have a profound impact on binding affinity.

One of the most significant findings is the affinity-enhancing effect of halogen substituents on the phenyl rings at the N-1 and N-3 positions. ucl.ac.be The introduction of a halogen, particularly in the para position, has been shown to increase the affinity for the CB1 receptor. ucl.ac.be For instance, derivatives with 4-chloro or 4-bromo substitutions on the N-1 and N-3 phenyl rings exhibit high affinity. nih.gov

The substitution pattern on the C-5 phenyl ring also influences activity, although to a different extent. The presence of an unsubstituted phenyl ring at this position is generally well-tolerated and is a common feature in high-affinity ligands. nih.gov

Furthermore, the nature of the atoms in the imidazolidine-2,4-dione ring itself has been explored. While the focus is on the 2,4-dione, the substitution of one of the carbonyl groups with a thiocarbonyl to create a 2-thioxoimidazolidin-4-one has been investigated. In the 1,3,5-triphenyl derivatives series, the oxo derivatives (2,4-diones) tend to be more active than their corresponding thio-analogs. ucl.ac.be

The following table summarizes the structure-affinity relationship data for a selection of 1,3,5-triphenylimidazolidine-2,4-dione derivatives, highlighting the impact of different substituents on their affinity for the human CB1 cannabinoid receptor.

| Compound | Substituent (X) on N-1 & N-3 Phenyl Rings | Ki (nM) for hCB1 |

| 1,3-Bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | 4-Cl | High Affinity |

| 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | 4-Br | High Affinity |

| 1,3-Bis(3-iodophenyl)-5-phenyl-2-thioxoimidazolidin-4-one | 3-I (on thio-analog) | 692 ± 34 |

| 1,3-Bis(3-bromophenyl)-5-phenyl-2-thioxoimidazolidin-4-one | 3-Br (on thio-analog) | 1447 ± 54 |

| 1,3-Bis(3-chlorophenyl)-5-phenyl-2-thioxoimidazolidin-4-one | 3-Cl (on thio-analog) | 2163 ± 84 |

| 1,3-Bis(3-methylphenyl)-5-phenyl-2-thioxoimidazolidin-4-one | 3-Me (on thio-analog) | Slight affinity increase |

| 1,3-Diphenyl-5-phenyl-2-thioxoimidazolidin-4-one | H (on thio-analog) | >8000 |

Computational Chemistry and Molecular Modeling of 1,3,5 Triphenylimidazolidine 2,4 Dione

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,3,5-triphenylimidazolidine-2,4-dione, docking simulations have been primarily employed to understand its interaction with the human CB1 cannabinoid receptor, for which it shows interesting affinity and selectivity nih.gov.

Molecular modeling studies have been conducted to delineate the binding mode of 1,3,5-triphenylimidazolidine-2,4-dione derivatives within the active site of the CB1 cannabinoid receptor nih.gov. These simulations aim to identify the most energetically favorable conformation of the ligand when interacting with the receptor's binding pocket. The central imidazolidine-2,4-dione scaffold is thought to play a crucial role in orienting the three phenyl substituents in a manner that facilitates optimal interactions with the receptor's amino acid residues iau.ir. The conformation of these derivatives, sometimes informed by X-ray crystallography data of related compounds, serves as a starting point for the docking calculations iau.ir. The goal is to predict a binding pose that explains the observed biological activity and structure-activity relationships.

Molecular docking is a valuable tool for virtual screening, where large libraries of compounds can be computationally evaluated for their potential to bind to a target receptor. In the case of imidazolidine-2,4-dione derivatives, docking-based virtual screening could be employed to identify new analogs with potentially higher affinity or improved selectivity for the CB1 receptor. Furthermore, the insights gained from docking studies can guide lead optimization efforts. By understanding how modifications to the 1,3,5-triphenylimidazolidine-2,4-dione structure affect its binding pose and interactions with the receptor, medicinal chemists can rationally design new derivatives with enhanced pharmacological properties. For example, the addition of substituents to the phenyl rings can be explored to exploit specific subpockets within the receptor's active site, leading to improved potency and selectivity.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their flexibility and the various shapes, or conformations, they can adopt. For 1,3,5-Triphenylimidazolidine-2,4-dione, MD simulations can elucidate its intrinsic dynamic properties and how it interacts with biological targets.

Exploration of Conformational Landscapes of 1,3,5-Triphenylimidazolidine-2,4-dione

The conformational landscape of a molecule refers to the collection of all its possible three-dimensional structures and their corresponding potential energies. The shape of this landscape, with its valleys (low-energy, stable conformations) and mountains (high-energy, transient conformations), dictates the molecule's physical and chemical properties. While specific molecular dynamics studies detailing the complete conformational landscape of 1,3,5-Triphenylimidazolidine-2,4-dione are not extensively available in the public domain, the principles of computational chemistry allow for a theoretical exploration of its expected dynamic behavior.

The primary drivers of conformational flexibility in 1,3,5-Triphenylimidazolidine-2,4-dione are the rotations around the single bonds connecting the three phenyl rings to the central imidazolidine-2,4-dione core. The dihedral angles associated with these bonds are the key variables defining the molecule's conformation.

An MD simulation would typically reveal a landscape governed by the steric hindrance between the bulky phenyl groups. The phenyl rings at positions 1 and 3, and the phenyl ring at position 5, will rotate to minimize clashes, leading to a set of preferred orientations. It is expected that the potential energy surface would show several local energy minima corresponding to specific staggered arrangements of the phenyl rings. The barriers between these minima would indicate the energy required for conformational transitions.

Key parameters that would be analyzed from such a simulation include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD plot that plateaus over time would suggest that the molecule has reached a stable conformational state or is fluctuating around a central conformation. Large fluctuations could indicate transitions between different stable conformations.

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual atoms or groups of atoms. For 1,3,5-Triphenylimidazolidine-2,4-dione, the atoms in the phenyl rings, particularly those further from the point of attachment, would be expected to exhibit higher RMSF values, indicating greater flexibility.

Dihedral Angle Distribution: Analysis of the distribution of the key dihedral angles would reveal the most populated (lowest energy) rotational states of the phenyl rings.

| Dihedral Angle | Description | Predicted Stable Range (degrees) | Predicted Energy Barrier (kcal/mol) |

| τ1 | Rotation of Phenyl Ring at N1 | -60 to -90 and 60 to 90 | Low to Moderate |

| τ2 | Rotation of Phenyl Ring at N3 | -60 to -90 and 60 to 90 | Low to Moderate |

| τ3 | Rotation of Phenyl Ring at C5 | -45 to -75 and 45 to 75 | Moderate |

This table is illustrative and based on general principles of conformational analysis for similar molecular structures. The actual values would require specific computational studies.

Dynamic Behavior of Ligand-Receptor Complexes

The therapeutic potential of a molecule is intrinsically linked to its dynamic interaction with its biological target. Molecular modeling studies have been conducted on derivatives of 1,3,5-Triphenylimidazolidine-2,4-dione to understand their binding mode within the human CB1 cannabinoid receptor. ucl.ac.benih.gov These studies provide a static picture of the binding pose, which can be extended using MD simulations to explore the dynamic stability and interactions of the ligand-receptor complex over time.

Upon binding to the CB1 receptor, the conformational flexibility of 1,3,5-Triphenylimidazolidine-2,4-dione would be significantly constrained. The phenyl rings would adopt a specific orientation to fit within the binding pocket and establish favorable interactions with the surrounding amino acid residues.

An MD simulation of the 1,3,5-Triphenylimidazolidine-2,4-dione-CB1 receptor complex would be expected to show:

Stable Ligand Binding: The RMSD of the ligand, when aligned to the protein's binding site, would be expected to show minimal fluctuations, indicating a stable binding mode.

Key Intermolecular Interactions: The simulation would highlight the persistence of key interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, between the ligand and the receptor. For instance, the phenyl rings of the ligand are likely to engage in aromatic interactions with phenylalanine, tyrosine, or tryptophan residues in the binding pocket.

Protein Flexibility: The RMSF of the protein residues would reveal which parts of the receptor become more or less flexible upon ligand binding. Residues in the binding pocket that directly interact with the ligand would likely show reduced fluctuations.

The following table summarizes the key interactions identified in molecular modeling studies of 1,3,5-triphenylimidazolidine-2,4-dione derivatives with the CB1 receptor, which would be further validated and explored for their temporal stability in an MD simulation. ucl.ac.be

| Interacting Residue in CB1 | Type of Interaction with Ligand |

| Phenylalanine | π-π Stacking |

| Tryptophan | π-π Stacking |

| Leucine | Hydrophobic |

| Valine | Hydrophobic |

In Silico Comparative Analysis with Known Ligands and Scaffolds

To understand the unique properties of 1,3,5-Triphenylimidazolidine-2,4-dione as a potential therapeutic agent, it is beneficial to compare it computationally with other known ligands that target the same biological receptor and with other common chemical scaffolds.

Derivatives of 1,3,5-Triphenylimidazolidine-2,4-dione have been identified as potent and selective inverse agonists for the human CB1 cannabinoid receptor. ucl.ac.benih.gov The landscape of CB1 receptor ligands is diverse and includes several different chemical scaffolds, such as biarylpyrazoles (e.g., SR141716A), triazoles, and thiazoles. ucl.ac.be An in silico comparative analysis would involve docking these different ligands into the CB1 receptor and comparing their binding modes, interaction energies, and pharmacophoric features with those of the 1,3,5-Triphenylimidazolidine-2,4-dione scaffold. Such studies can reveal why the triphenyl-substituted imidazolidinedione structure confers high affinity and selectivity.

A key comparison can also be made with the structurally related thiazolidine-2,4-dione scaffold. Thiazolidine-2,4-diones are a well-known class of compounds with a range of biological activities, including use as antidiabetic agents. nih.gov A comparative computational analysis could focus on the differences in geometry, electronic properties, and hydrogen bonding capacity imparted by the nitrogen atom at position 1 of the imidazolidine-2,4-dione ring versus the sulfur atom in the thiazolidine-2,4-dione ring. This could explain differences in target specificity and pharmacological activity.

The table below provides a conceptual comparative overview of the 1,3,5-Triphenylimidazolidine-2,4-dione scaffold with other known CB1 ligands and the thiazolidine-2,4-dione scaffold.

| Scaffold/Ligand | Key Structural Features | Predicted or Known Interactions with CB1 | Potential Advantages/Disadvantages |

| 1,3,5-Triphenylimidazolidine-2,4-dione | Three phenyl rings providing extensive hydrophobic and aromatic interaction potential. | Primarily hydrophobic and π-π stacking interactions. | High affinity and selectivity. ucl.ac.be |

| Biarylpyrazoles (e.g., SR141716A) | Bicyclic pyrazole (B372694) core with two aryl substituents. | A mix of hydrogen bonding and hydrophobic interactions. | Well-established CB1 antagonists. |

| Thiazolidine-2,4-dione | A five-membered ring containing sulfur and nitrogen. | Can act as a hydrogen bond acceptor. | A versatile and common pharmacophore in medicinal chemistry. nih.gov |

This comparative analysis is essential for understanding the structure-activity relationships of the 1,3,5-Triphenylimidazolidine-2,4-dione class of compounds and for guiding the design of future analogs with improved properties.

Advanced Research Applications and Mechanistic Insights for 1,3,5 Triphenylimidazolidine 2,4 Dione Scaffolds

Molecular Probes for Protein-Protein Interaction Modulation

The unique three-dimensional arrangement of the three phenyl rings on the imidazolidine-2,4-dione core allows for specific and high-affinity interactions with various protein targets, making it an excellent starting point for the design of molecular probes.

Design and Synthesis of Probes for CB1 Cannabinoid Receptor Interaction Studies

A significant body of research has focused on the development of 1,3,5-triphenylimidazolidine-2,4-dione derivatives as potent and selective inverse agonists/antagonists of the CB1 cannabinoid receptor. nih.govucl.ac.be The synthesis of these compounds typically involves the condensation of a 1,3-diphenylurea (B7728601) or thiourea (B124793) with phenylglyoxal (B86788). ucl.ac.be This synthetic route allows for the introduction of various substituents on the phenyl rings, enabling a thorough investigation of structure-activity relationships (SAR).

Extensive SAR studies have revealed key structural features that govern the affinity and activity of these compounds at the CB1 receptor. The presence of the third phenyl ring at position 3 of the imidazolidine-2,4-dione core was found to significantly enhance CB1 receptor affinity compared to 1,5-diphenylimidazolidine-2,4-dione analogs. ucl.ac.be

Substitutions on the phenyl rings at positions 1 and 3 have a profound impact on binding affinity. For instance, the introduction of electron-withdrawing groups, such as chloro and bromo, at the para position of the N-1 and N-3 phenyl rings resulted in compounds with the highest affinity for the human CB1 receptor reported to date for this class of molecules. nih.govucl.ac.be

Below is an interactive data table summarizing the binding affinities of selected 1,3,5-triphenylimidazolidine-2,4-dione derivatives for the human CB1 receptor.

| Compound | X1 | X2 | % Displacement at 10 µM | Ki (nM) |

| 20 | H | H | 57 | 1020 |

| 22 | 4-CH3 | 4-CH3 | 75 | 224 |

| 23 | 4-Cl | 4-Cl | 89 | 3.5 |

| 25 | 4-Br | 4-Br | 91 | 2.8 |

| 28 | 4-F | 4-F | 80 | 11.2 |

Data sourced from Muccioli et al., J Med Chem, 2006. ucl.ac.be

These findings highlight the importance of the electronic and steric properties of the substituents on the phenyl rings for optimal interaction with the CB1 receptor binding pocket.

Investigation of 1,3,5-Triphenylimidazolidine-2,4-dione as p53-MDM2/MDMX Interaction Inhibitors

While the imidazolidine-2,4-dione core is present in some known inhibitors of the p53-MDM2 interaction, such as nutlins, a thorough investigation specifically into the potential of the 1,3,5-triphenylimidazolidine-2,4-dione scaffold as an inhibitor of the p53-MDM2/MDMX interaction has not been extensively reported in the scientific literature. The triphenyl substitution pattern presents a distinct structural and conformational profile compared to nutlin and its analogs. Further research is required to explore whether this specific scaffold can be adapted to effectively disrupt the critical p53-MDM2/MDMX protein-protein interactions, which are key targets in cancer therapy.

Development of Antagonists for Neuropeptide Y Y5 Receptors

The development of antagonists for the Neuropeptide Y (NPY) Y5 receptor is a significant area of research for the treatment of obesity and related metabolic disorders. Although various heterocyclic scaffolds have been explored as NPY Y5 receptor antagonists, there is currently a lack of published research specifically detailing the design, synthesis, and evaluation of 1,3,5-triphenylimidazolidine-2,4-dione derivatives for this target. The unique stereochemical and electronic properties of this scaffold could potentially offer a novel starting point for the development of NPY Y5 antagonists, but dedicated studies are needed to ascertain its viability.

Mechanistic Studies of Molecular Recognition and Functional Modulation

Understanding how 1,3,5-triphenylimidazolidine-2,4-dione derivatives interact with their biological targets at a molecular level is crucial for the rational design of more potent and selective modulators.

Elucidation of Receptor Agonism/Antagonism at the Molecular Level

For the CB1 cannabinoid receptor, functional assays, such as [35S]GTPγS binding assays, have been instrumental in characterizing the pharmacological activity of 1,3,5-triphenylimidazolidine-2,4-dione derivatives. These studies have demonstrated that compounds in this series act as inverse agonists at the CB1 receptor. nih.govucl.ac.be Inverse agonism implies that these ligands not only block the action of agonists but also reduce the basal, constitutive activity of the receptor.

Molecular modeling studies have provided valuable insights into the binding mode of these compounds within the CB1 receptor. ucl.ac.be These models suggest that the three phenyl rings of the scaffold engage in key hydrophobic and π-stacking interactions with specific amino acid residues in the transmembrane helices of the receptor. The central imidazolidine-2,4-dione ring is proposed to orient the phenyl substituents in a manner that optimizes these interactions, contributing to the high affinity and inverse agonist activity observed. ucl.ac.be The conformation of these molecules, as determined by X-ray crystallography, has been a valuable starting point for these in silico studies. ucl.ac.be

Understanding Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand to its receptor often induces conformational changes in the protein, which are fundamental to its functional response. While specific studies detailing the precise conformational changes induced by 1,3,5-triphenylimidazolidine-2,4-dione derivatives in the CB1 receptor are not yet available, it is understood that inverse agonists, in general, stabilize an inactive conformation of the receptor.

The ability of these compounds to act as inverse agonists at the CB1 receptor strongly suggests that their binding shifts the conformational equilibrium of the receptor population towards an inactive state. This stabilization of an inactive conformation prevents the receptor from coupling to its downstream signaling machinery, thus reducing its basal activity. Further biophysical studies, such as nuclear magnetic resonance (NMR) spectroscopy or advanced fluorescence techniques, would be necessary to delineate the specific structural rearrangements within the CB1 receptor upon binding of these triphenylimidazolidine-2,4-dione derivatives.

Chemical Principles of Proteolysis Targeting Chimeras (PROTACs) Incorporating Imidazolidine-2,4-diones

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins from cells. rsc.org The fundamental chemical principle of a PROTAC is its heterobifunctional nature. A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govbohrium.com By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI. nih.gov This polyubiquitination marks the POI for degradation by the 26S proteasome, a cellular machinery for protein disposal. nih.govnih.gov Unlike traditional inhibitors that only block a protein's function, PROTACs catalytically induce the actual removal of the protein. researchgate.net

While direct incorporation of 1,3,5-Triphenylimidazolidine-2,4-dione into a PROTAC has not been extensively documented in available literature, the broader imidazolidine-2,4-dione scaffold serves as a valuable template in drug design. nih.govnih.gov For this scaffold to be used in a PROTAC, derivatives of 1,3,5-Triphenylimidazolidine-2,4-dione would need to be synthesized to function as a specific ligand for either a POI or an E3 ligase. Given that imidazolidine-2,4-dione derivatives have been developed as inhibitors for various proteins, such as protein tyrosine phosphatase-1B (PTP1B), it is chemically feasible to adapt such a molecule to serve as the POI-binding warhead of a PROTAC. nih.govresearchgate.net The synthetic challenge would lie in identifying an appropriate attachment point on the 1,3,5-triphenylimidazolidine-2,4-dione structure for the linker, ensuring that its binding affinity to the target protein is not compromised.

Role in Materials Science and Interface Chemistry

The unique chemical structure of 1,3,5-Triphenylimidazolidine-2,4-dione provides a foundation for its potential application in materials science and at chemical interfaces, particularly as a ligand in metal complexes and as a corrosion inhibitor.

The development of functional materials, such as metal-organic frameworks (MOFs), relies on the precise coordination of metal ions with organic ligands. rsc.orgresearchgate.net The 1,3,5-Triphenylimidazolidine-2,4-dione molecule possesses several potential coordination sites, including the two carbonyl oxygen atoms and the nitrogen atoms within the heterocyclic ring. These heteroatoms have lone pairs of electrons that can be donated to a metal center, forming a coordination complex.

The coordination behavior would be heavily influenced by the steric hindrance imposed by the three bulky phenyl groups. These groups could dictate the geometry of the resulting metal complex and influence the formation of either discrete mononuclear complexes or extended coordination polymers. mdpi.com While specific MOFs constructed from 1,3,5-Triphenylimidazolidine-2,4-dione are not yet prominent in the literature, the principles of coordination chemistry suggest its potential. For example, related N-heterocyclic ligands like imidazole (B134444) and triazine derivatives are widely used to construct 3D frameworks with applications in catalysis and gas separation. researchgate.netrsc.org The functional properties of any such material would depend on the choice of the metal ion and the final topology of the coordinated structure.

Derivatives of diphenylimidazolidine-2,4-dione have demonstrated significant efficacy as corrosion inhibitors for metals like mild steel in acidic environments. carta-evidence.orgsemanticscholar.org The primary mechanism of action is the adsorption of the inhibitor molecule onto the metal surface, which forms a protective barrier against the corrosive medium. researchgate.netnajah.edu This adsorption process is governed by several chemical principles:

Interaction with Metal Orbitals: The inhibitor molecule contains electron-rich centers, namely the nitrogen and oxygen heteroatoms and the π-electrons of the aromatic phenyl rings. najah.edu These centers can donate electrons to the vacant d-orbitals of the metal atoms (e.g., iron), forming coordinate bonds.

Formation of a Protective Film: The adsorption of the molecules on the surface blocks the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur. carta-evidence.org Studies on 5,5-diphenylimidazolidine-2,4-dione (PID) indicate that it functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic processes. carta-evidence.orgresearchgate.net

Adsorption Isotherm: The adsorption process of these inhibitors on the metal surface often conforms to the Langmuir adsorption isotherm. carta-evidence.orgresearchgate.net This suggests the formation of a monolayer of the inhibitor on the metal, where the extent of surface coverage increases with the inhibitor's concentration, leading to higher inhibition efficiency. carta-evidence.org

Quantum chemical calculations and simulations have shown that molecules like 5,5-diphenylimidazolidine-2,4-dione tend to adsorb in a parallel orientation to the metal surface, maximizing the interaction between the molecule and the surface atoms. carta-evidence.orgnajah.edu

Below is a table summarizing the electrochemical parameters for mild steel in 1 M HCl with and without the presence of 5,5-diphenylimidazolidine-2,4-dione (PID), demonstrating its inhibitive effects.

| Concentration of PID (M) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE %) |

| 0 (Blank) | 1140 | - |

| 10⁻⁶ | 410 | 64.0 |

| 10⁻⁵ | 210 | 81.6 |

| 10⁻⁴ | 110 | 90.4 |

| 10⁻³ | 80 | 93.0 |

| Data derived from potentiodynamic polarization studies. researchgate.net |

While 1,3,5-Triphenylimidazolidine-2,4-dione itself is not a widely studied photocatalyst, the core imidazole scaffold is a key component in various photocatalytic systems. researchgate.net The chemical properties of the imidazole ring enable its participation in photocatalytic processes in several ways.

One significant application is in the construction of Zeolitic Imidazolate Frameworks (ZIFs), which are a subclass of MOFs. In ZIFs, metal ions are linked by imidazolate ligands, creating porous materials that can act as efficient photocatalysts for the degradation of organic pollutants. researchgate.net The imidazole linker helps to form a stable, high-surface-area structure that can adsorb pollutants and host photocatalytically active centers.

Furthermore, the imidazole ring itself can be subject to photocatalytic degradation. Studies on the degradation of imidazole-based ionic liquids using TiO₂ photocatalysts show that the process is often initiated by the attack of highly reactive hydroxyl radicals (•OH). nih.gov The degradation pathway involves a series of reactions including hydroxyl substitution on the ring, cleavage of alkyl chains, direct oxidation, and eventual opening of the imidazole ring. nih.gov The photostability of imidazole derivatives can be influenced by the substituents on the ring; for instance, some triphenylimidazole (lophine) derivatives are known to undergo rapid photo-oxidation reactions. rsc.org These fundamental studies provide insight into the chemical transformations that imidazole scaffolds can undergo under photocatalytic conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3,5-Triphenylimidazoline-2,4-dione, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted phenyl precursors with urea derivatives under reflux conditions. For example, in analogous imidazolidine-dione syntheses, glacial acetic acid is used as a solvent, and reaction times vary between 3–6 hours at 80–100°C . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to carbonyl precursor) and employing catalysts like Fe/HCl for reductive steps . Yield improvements (up to 75%) are achieved via controlled temperature gradients and inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, while X-ray crystallography resolves stereochemistry. For example, monoclinic crystal systems (space group P2₁) with unit cell parameters (e.g., a = 8.5395 Å, b = 8.9377 Å, c = 23.444 Å) are validated via single-crystal diffraction . Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .

Q. What are the key considerations in designing a purification protocol for this compound?

- Methodological Answer : Recrystallization using ethanol/water mixtures (3:1 v/v) removes unreacted precursors, while column chromatography (silica gel, ethyl acetate/hexane eluent) isolates isomers. Purity (>98%) is confirmed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between different polymorphs of this compound?

- Methodological Answer : Polymorph characterization requires comparative Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD). For example, "Form B" crystals (monoclinic, P2₁/c) exhibit distinct d-spacings compared to orthorhombic forms. Thermal analysis (DSC/TGA) identifies phase transitions, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O vs. π–π stacking) .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., 5-HT₂ receptors), leveraging PubChem-derived structural data . Solvent effects are simulated via Polarizable Continuum Models (PCMs) .

Q. How does the substitution pattern on the phenyl rings influence the photophysical properties of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂, –Cl) redshift absorption maxima (λₐᵦₛ) by 20–30 nm due to enhanced conjugation, as observed in analogous triazine-diones . Time-Dependent DFT (TD-DFT) correlates substituent effects with fluorescence quantum yields (ΦF). Experimental validation uses UV-Vis spectroscopy and fluorimetry .

Q. What strategies can elucidate the mechanism of side reactions during the synthesis of this compound?

- Methodological Answer : Reaction Monitoring via in situ FTIR or LC-MS identifies intermediates (e.g., Schiff bases). Isotopic labeling (¹⁵N-urea) tracks nitrogen incorporation, while kinetic studies (variable-temperature NMR) determine activation energies. For example, competing pathways (e.g., dimerization) are suppressed by reducing reaction time to <4 hours .

Notes

- Advanced questions emphasize methodological rigor (e.g., DFT, SC-XRD) over descriptive summaries.

- Contradictions in polymorph data require cross-validation with thermal and spectroscopic techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.